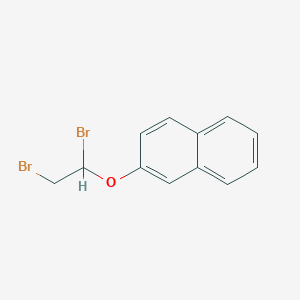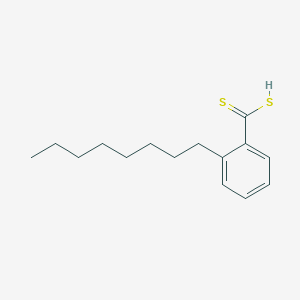
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: is a chiral organic compound with a complex structure It features a benzyloxy group, two methyl groups, and a hydroxyl group attached to a hept-5-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetylene, and appropriate chiral auxiliaries.
Formation of the Hept-5-yne Backbone: The hept-5-yne backbone is constructed through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Introduction of Chiral Centers: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Functional Group Modifications: The benzyloxy group and hydroxyl group are introduced through selective functional group transformations, such as protection-deprotection strategies and selective oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reactions are efficient and cost-effective.
Optimization of Reaction Conditions: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol has various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to desired therapeutic effects or material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4R)-1-(Benzyloxy)-2,4-dimethylhept-5-yn-3-ol: can be compared with other chiral alkynes and benzyloxy derivatives.
This compound: is unique due to its specific stereochemistry and functional groups.
Uniqueness
Chiral Centers: The presence of multiple chiral centers makes it a valuable compound for studying stereochemistry.
Functional Groups:
Eigenschaften
CAS-Nummer |
850479-60-6 |
|---|---|
Molekularformel |
C16H22O2 |
Molekulargewicht |
246.34 g/mol |
IUPAC-Name |
(2R,3R,4R)-2,4-dimethyl-1-phenylmethoxyhept-5-yn-3-ol |
InChI |
InChI=1S/C16H22O2/c1-4-8-13(2)16(17)14(3)11-18-12-15-9-6-5-7-10-15/h5-7,9-10,13-14,16-17H,11-12H2,1-3H3/t13-,14-,16-/m1/s1 |
InChI-Schlüssel |
VLKSACLQTKQHMA-IIAWOOMASA-N |
Isomerische SMILES |
CC#C[C@@H](C)[C@H]([C@H](C)COCC1=CC=CC=C1)O |
Kanonische SMILES |
CC#CC(C)C(C(C)COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)



![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)


